

An In-depth Technical Guide to the Spectroscopic Data of (Trimethylsilyl)methylolithium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(Trimethylsilyl)methylolithium*

Cat. No.: B167594

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(trimethylsilyl)methylolithium**, a versatile organolithium reagent. The information presented is intended to be a valuable resource for researchers in academia and industry, particularly those involved in organic synthesis, organometallic chemistry, and drug development.

Introduction

(Trimethylsilyl)methylolithium, with the chemical formula $(CH_3)_3SiCH_2Li$, is a commercially available and widely utilized reagent in organic synthesis. Its utility stems from its strong basicity and nucleophilicity, making it a valuable tool for the formation of carbon-carbon bonds and the introduction of the trimethylsilylmethyl group. The reactivity and spectroscopic properties of **(trimethylsilyl)methylolithium** are intrinsically linked to its aggregation state, which is highly dependent on the solvent and the presence of coordinating ligands. In non-coordinating solvents, it predominantly exists as a hexameric aggregate, while in the presence of donor solvents or ligands, it can form lower aggregates, including monomers.^{[1][2]} This guide will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this important reagent, providing insights into its structure and behavior.

Spectroscopic Data

The spectroscopic data for **(trimethylsilyl)methylolithium** are crucial for its characterization and for understanding its reactivity. The following sections present a summary of the available NMR and IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **(trimethylsilyl)methylolithium** in solution. The chemical shifts of ^1H , ^{13}C , and ^7Li nuclei are sensitive to the electronic environment and the aggregation state of the molecule.

Table 1: NMR Spectroscopic Data for Monomeric **(Trimethylsilyl)methylolithium** Adduct¹[3][4]

Nucleus	Chemical Shift (δ , ppm)	Solvent	Multiplicity	Assignment
^1H	-1.61	C_6D_6	Singlet	$\text{Li}-\text{CH}_2-\text{Si}$
0.51	C_6D_6	Singlet	$\text{Si}(\text{CH}_3)_3$	
^{13}C	-4.8	C_6D_6	-	$\text{Li}-\text{CH}_2-\text{Si}$
7.1	C_6D_6	-	$\text{Si}(\text{CH}_3)_3$	
^7Li	2.11	C_6D_6	Singlet	Li
^1H	See Figure 2	THF-d_8	Multiplets	-

¹Data obtained for the monomeric adduct with tris[2-(dimethylamino)ethyl]amine (Me₆Tren).

The ^1H NMR spectrum of the monomeric adduct in benzene-d₆ shows a characteristic upfield singlet at -1.61 ppm for the methylene protons adjacent to lithium, indicating a highly shielded environment.[4] The trimethylsilyl protons appear as a singlet at 0.51 ppm.[4] In the ^{13}C NMR spectrum, the carbon attached to lithium resonates at -4.8 ppm, while the methyl carbons of the trimethylsilyl group are found at 7.1 ppm.[4] The ^7Li NMR spectrum displays a single resonance at 2.11 ppm.[4]

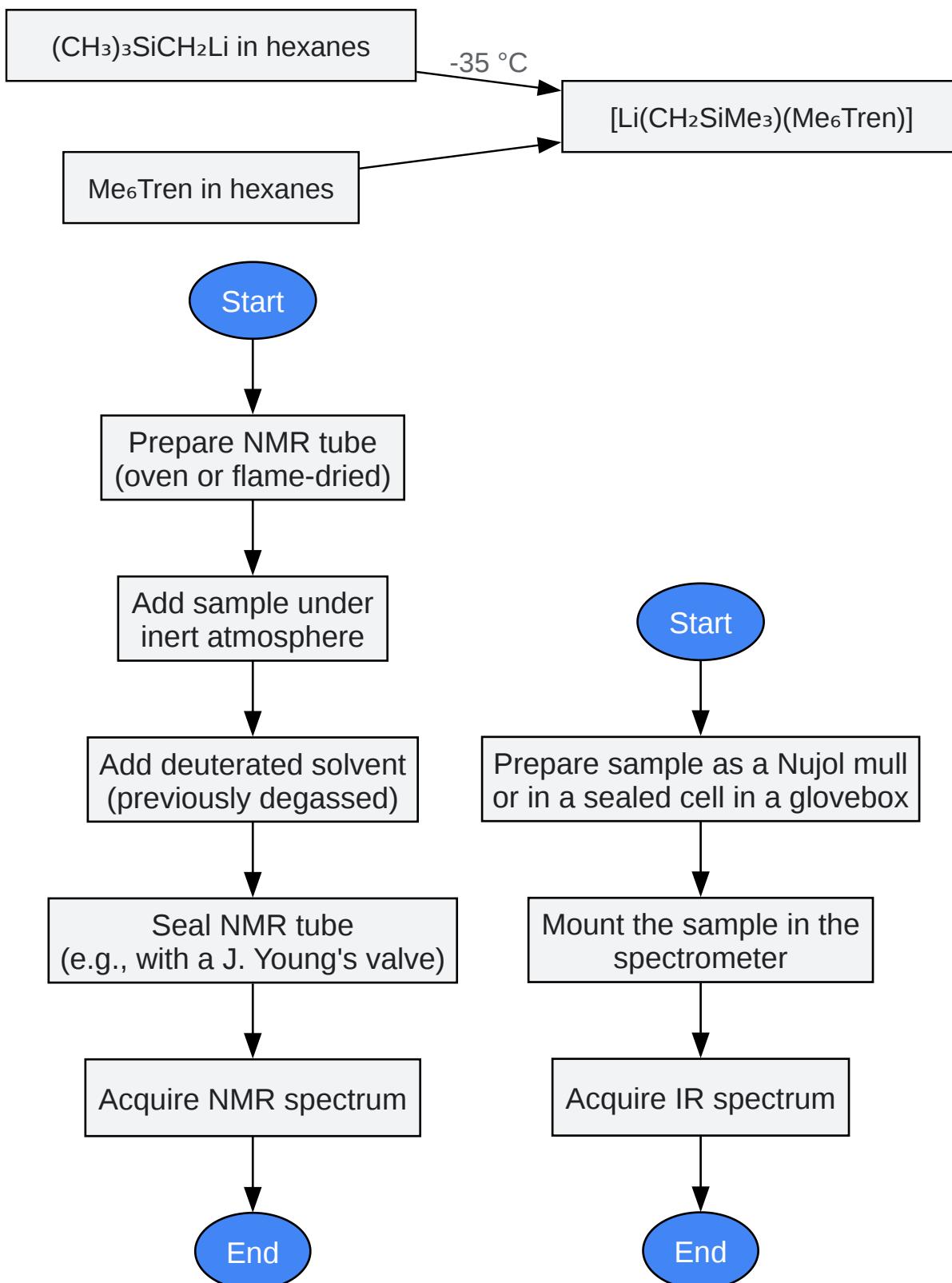
Variable temperature ^1H NMR studies of the monomeric adduct in THF-d₈ reveal a dynamic process, suggesting a fluxional coordination of the amine ligand.[3]

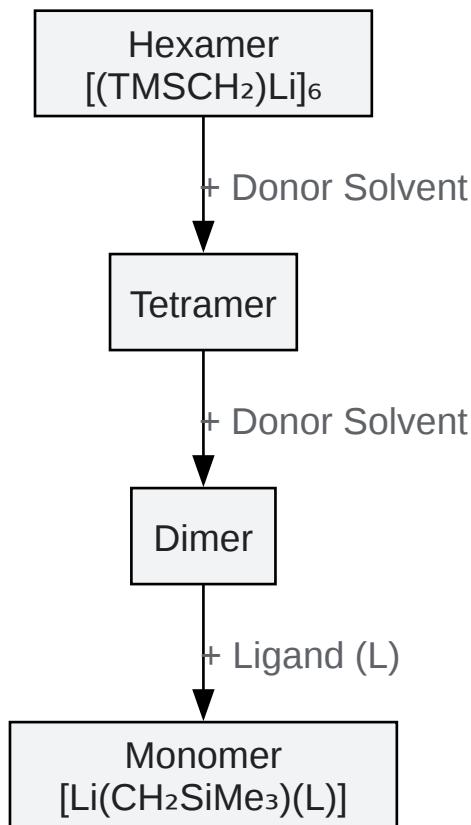
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule, offering insights into the bonding and functional groups present. While detailed IR spectra of **(trimethylsilyl)methylolithium** are not extensively reported in the literature, some characteristic absorption bands of related organosilicon compounds can be inferred.

Table 2: Expected Infrared Absorption Bands for **(Trimethylsilyl)methylolithium**

Wavenumber (cm ⁻¹)	Vibration
~2950-2850	C-H stretching (from methyl and methylene groups)
~1250	Si-CH ₃ symmetric deformation
~840	Si-C stretching and CH ₃ rocking
Lower frequency region	C-Li and Si-C stretching, and skeletal vibrations


The Si-CH₃ symmetric deformation band around 1250 cm⁻¹ and the Si-C stretching/CH₃ rocking band around 840 cm⁻¹ are characteristic features of trimethylsilyl groups.^[5] The C-Li stretching vibration is expected to appear in the lower frequency region of the spectrum.


Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a monomeric **(trimethylsilyl)methylolithium** adduct and general considerations for the acquisition of spectroscopic data for air-sensitive compounds.

Synthesis of Monomeric **[Li(CH₂SiMe₃)(Me₆Tren)]**^[4]

(Trimethylsilyl)methylolithium (as a solution in hexanes) is reacted with an equimolar amount of the tetradentate amine ligand, tris[2-(dimethylamino)ethyl]amine (Me₆Tren).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies - Dalton Transactions (RSC Publishing)
DOI:10.1039/D1DT03532K [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. Isotopically enriched ¹³C diffusion-ordered NMR spectroscopy: analysis of methyl lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of (Trimethylsilyl)methylolithium]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167594#spectroscopic-data-nmr-ir-of-trimethylsilylmethylolithium>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com